![molecular formula C18H24FNO4 B2892527 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid CAS No. 1779126-77-0](/img/structure/B2892527.png)
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The empirical formula of the compound is C18H25NO4 . The molecular weight is 319.40 . The structure includes a piperidine ring with a tert-butoxycarbonyl group and a phenyl group attached to it . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a functional group of Boc and carboxylic acid . The storage temperature is 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Chiral Building Blocks
Asymmetric Synthesis of Piperidine Derivatives
Research has demonstrated the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives, highlighting the importance of tert-butoxycarbonyl-protected piperidines as intermediates for generating enantiomerically pure compounds (Xue et al., 2002). Such methodologies are crucial for the development of pharmaceuticals and complex organic molecules, providing a pathway to synthesize specific stereoisomers with desired biological activities.
Medicinal Chemistry and Drug Design
Folate Analogues Synthesis
The construction of folate analogues involving tert-butoxycarbonyl-protected intermediates has been explored for their potential in cancer therapy. These compounds can act as substrates for enzymes in folate metabolism or as inhibitors, demonstrating the role of such chemical structures in developing therapeutic agents (Rosowsky et al., 1994).
Material Science and Nanotechnology
Development of Molecular Probes
Synthesis of fluorescent molecular probes incorporating tert-butoxycarbonyl-protected amines has shown applications in sensing and imaging technologies. These compounds can be utilized for the detection of nanoparticles or biological markers, underlining the utility of tert-butoxycarbonyl-protected compounds in creating sensitive and selective sensors (Bekere et al., 2013).
Bioconjugation and Biomolecule Modification
Chelating Agents for Imaging
The synthesis of precursor chelating agents for lanthanide ions, which are essential for magnetic resonance imaging (MRI) and other imaging modalities, has been reported. These agents often employ tert-butoxycarbonyl-protected intermediates for the efficient labeling of biomolecules, improving targeting specificity and pharmacokinetics of the contrast media (Li et al., 2009).
Wirkmechanismus
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex, which is a three-part complex consisting of the PROTAC molecule, the target protein, and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein degradation. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, the compound facilitates the ubiquitination of the target protein. This marks the protein for degradation by the proteasome, a complex that breaks down proteins in the cell .
Result of Action
The result of the compound’s action is the degradation of the target protein. This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells .
Safety and Hazards
The compound is classified as having Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 hazards . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if skin irritation or rash occurs .
Zukünftige Richtungen
The future directions of this compound largely lie in its application in the development of PROTACs . By optimizing the structure of the linker, it may be possible to improve the efficacy and selectivity of PROTACs. This could lead to the development of more effective drugs for a variety of diseases.
Eigenschaften
IUPAC Name |
2-[4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,12-15(21)22)13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKICSKZFDPBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2892444.png)
![2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2892445.png)

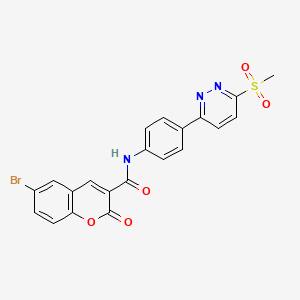



![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2892454.png)
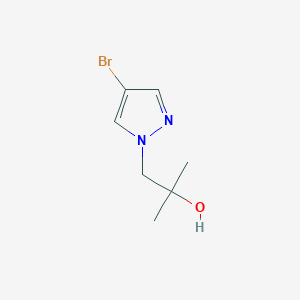

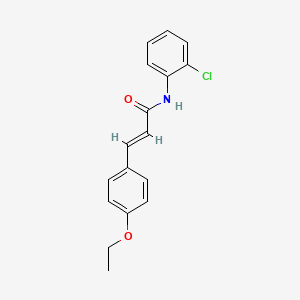
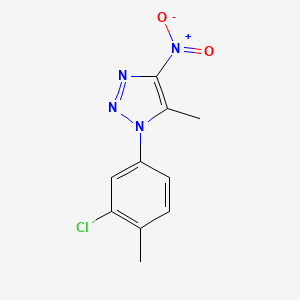
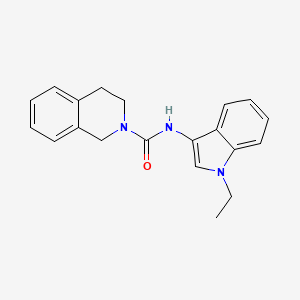
![1-{[1-(6-Fluoropyridine-2-carbonyl)piperidin-3-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2892467.png)